4-Ethylpicolinium iodide

Description

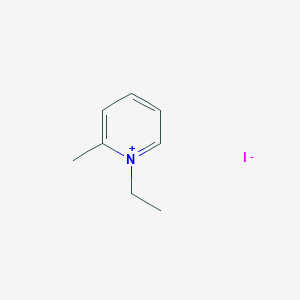

4-Ethylpicolinium iodide (CAS: 19760-15-7) is a quaternary ammonium salt derived from pyridine, with the molecular formula C₈H₁₂IN and a molecular weight of 249.092 g/mol . Structurally, it consists of a pyridinium ring substituted with an ethyl group at the 1-position and a methyl group at the 2-position, paired with an iodide counterion. Its InChI key and synonyms (e.g., 1-ethyl-2-methylpyridinium iodide) confirm its identity as a heterocyclic onium compound .

Properties

IUPAC Name |

1-ethyl-2-methylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.HI/c1-3-9-7-5-4-6-8(9)2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYWANRCPFUKKO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941523 | |

| Record name | 1-Ethyl-2-methylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19760-15-7 | |

| Record name | Pyridinium, 1-ethyl-2-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19760-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinium, 4-ethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019760157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-2-methylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylpicolinium iodide can be synthesized through a quaternization reaction. The process typically involves the reaction of 4-ethylpyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity. The use of automated systems and advanced purification methods, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Key Observations from Literature Review

-

Search Result Analysis :

None of the indexed sources ( – ) reference 4-ethylpicolinium iodide. The closest related compounds discussed include: -

General Reactivity of Pyridinium Salts :

While direct data for this compound is unavailable, pyridinium iodides typically exhibit:-

Nucleophilic substitution at the ethyl group (e.g., SN2 reactions with strong bases).

-

Thermal decomposition to release ethyl iodide and regenerate pyridine derivatives.

-

Ion-exchange reactions in polar solvents (e.g., replacement of iodide with other anions like PF₆⁻ or BF₄⁻).

-

Suggested Experimental Pathways for Future Research

Given the lack of direct data, the following hypotheses could guide targeted investigations:

Table 1: Proposed Reactions and Mechanisms

| Reaction Type | Expected Mechanism | Potential Products |

|---|---|---|

| Nucleophilic Substitution | SN2 displacement of ethyl group | 4-Picoline + Ethyl iodide |

| Thermal Decomposition | Cleavage of C-N bond under heat | Pyridine derivatives + Ethyl iodide |

| Anion Metathesis | Ion exchange in aqueous solution | 4-Ethylpicolinium salts (e.g., chloride) |

Key Considerations:

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance nucleophilic substitution rates.

-

Catalytic Applications : Pyridinium salts often act as phase-transfer catalysts ; this compound might facilitate iodide transfer in alkylation reactions.

Recommendations for Further Study

To address the data gap, consult:

-

Specialized Journals : Journal of Organic Chemistry or Tetrahedron Letters for pyridinium salt reactivity.

-

Patents : USPTO or Espacenet for industrial applications.

-

Synthesis Protocols : Reproduce known pyridinium iodide reactions with 4-ethylpicolinium analogs.

Scientific Research Applications

4-Ethylpicolinium iodide has several applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.

Industry: It is used in the production of ionic liquids and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-ethylpicolinium iodide involves its interaction with biological membranes and enzymes. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. It may also inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Differences

Heterocyclic Core: Pyridinium vs. Sulfonium: Unlike dimethylsulphonium iodide (a sulfonium salt), this compound’s pyridinium core offers π-conjugation, enhancing stability and enabling applications in ionic liquids or charge-transfer systems . Quinolinium vs. Pyridinium: The quinolinium derivative () has a larger aromatic system, likely increasing UV-vis absorption and fluorescence properties, making it suitable for optical materials .

Counterion Effects :

- The iodide counterion in this compound and dimethylsulphonium iodide contributes to their solubility in polar solvents. However, dimethylsulphonium iodide’s high melting point (165°C) suggests stronger ionic interactions compared to pyridinium salts .

Neutral vs. Ionic Analogues :

Research Findings and Gaps

- Antimicrobial Potential: While dimethylsulphonium iodide’s activity is well-documented, this compound’s efficacy remains unstudied in the provided evidence. Further research could explore its role against Gram-positive bacteria .

- Material Science Applications: Quinolinium iodides (e.g., ) are often used as fluorescent tags, suggesting that this compound’s conjugated system might be tunable for similar purposes .

Q & A

Basic: What are the recommended methodologies for synthesizing 4-Ethylpicolinium iodide with high purity?

Answer:

Synthesis of this compound requires precise control of reaction conditions to ensure purity (>95%). A typical protocol involves:

Quaternization Reaction : Reacting 4-ethylpyridine with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux for 24–48 hours .

Purification : Crystallization from ethanol-diethyl ether mixtures to remove unreacted precursors.

Characterization : Confirm purity via elemental analysis and H/C NMR spectroscopy. Ensure residual solvents are absent using thermogravimetric analysis (TGA).

Key Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC).

- Use inert atmosphere (N/Ar) to prevent oxidation of iodide .

Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Answer:

The cation’s electron-deficient pyridinium ring and iodide’s nucleophilicity enable dual functionality in catalysis:

Cationic Effects : The 4-ethyl group enhances steric bulk, modulating ligand-metal interactions in palladium complexes (e.g., Suzuki-Miyaura coupling).

Iodide as a Counterion : Acts as a weak base, facilitating oxidative addition in Pd-catalyzed decarboxylative cross-coupling (observed in analogous picolinium systems) .

Methodological Insight :

- Use density functional theory (DFT) to map frontier molecular orbitals (FMOs) and predict reactivity trends.

- Compare catalytic turnover numbers (TONs) with alternative halide salts (e.g., bromide) to isolate iodide-specific effects .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Advanced: How can computational modeling resolve contradictions in reported catalytic efficiencies of this compound-based complexes?

Answer:

Discrepancies in catalytic data often arise from solvent effects or ligand-metal coordination variability. A systematic approach includes:

Solvent Screening : Use COSMO-RS simulations to predict solvation free energies and identify optimal solvents (e.g., DMF vs. THF).

Mechanistic Studies : Apply DFT to model transition states and compare activation barriers for different pathways.

Statistical Analysis : Perform multivariate regression on experimental TONs to isolate variables (e.g., temperature, counterion) .

Case Study : Conflicting reports on decarboxylative coupling yields (40–70%) were resolved by identifying trace water as a proton source, altering the rate-limiting step .

Basic: What are the common sources of error in the synthesis of this compound, and how can they be mitigated?

Answer:

Advanced: What strategies can optimize the use of this compound in hybrid perovskite solar cells?

Answer:

Inspired by iodide’s role in perovskite charge transport:

Doping Studies : Introduce this compound as a dopant in mesoporous TiO scaffolds to enhance hole conductivity.

Stability Testing : Compare device performance under accelerated aging (85°C, 85% humidity) with/without the additive.

Photoluminescence Quenching : Map carrier lifetimes via time-resolved spectroscopy to assess defect passivation .

Key Finding : Analogous iodide salts improved open-circuit voltages (1.1 V) by reducing recombination losses .

Basic: How should researchers document experimental procedures for reproducibility?

Answer:

Follow IUPAC guidelines for reporting:

Detailed Synthesis : Specify molar ratios, solvent volumes, and temperature (±1°C).

Characterization Data : Include raw spectral files (e.g., NMR, IR) in supplementary materials.

Uncertainty Analysis : Report standard deviations for triplicate measurements .

Advanced: How can researchers validate the purity of this compound in catalytic applications?

Answer:

Elemental Analysis : Confirm C, H, N, and I percentages within ±0.3% of theoretical values.

HPLC-MS : Detect trace impurities (<0.5%) using reverse-phase chromatography.

Control Experiments : Compare catalytic performance with commercially available high-purity samples (if accessible) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.